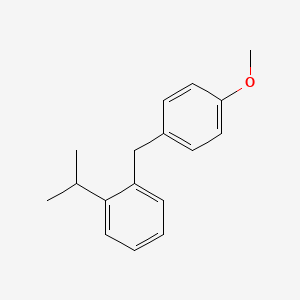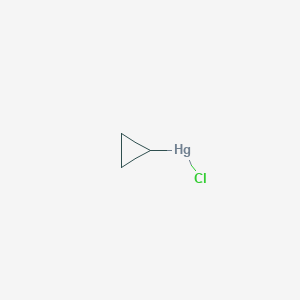
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate alkylating agents under controlled conditions. One common method includes the use of a Grignard reagent, where the diphenylphosphine oxide reacts with a suitable alkyl halide in the presence of a magnesium catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Solvent-impregnated resins and ionic liquids may be used to facilitate the extraction and purification of the final product .
化学反应分析
Types of Reactions
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also modulate signaling pathways by interacting with specific receptors and altering their function .
相似化合物的比较
Similar Compounds
Diphenylphosphoryl azide: Known for its use in azide-alkyne cycloaddition reactions.
Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.
Triphenylphosphine oxide: Commonly used as a byproduct in many organic reactions involving phosphines.
Uniqueness
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds.
属性
CAS 编号 |
89091-86-1 |
|---|---|
分子式 |
C23H23O2P |
分子量 |
362.4 g/mol |
IUPAC 名称 |
2-diphenylphosphoryl-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C23H23O2P/c1-18(2)23(22(24)19-12-6-3-7-13-19)26(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,23H,1-2H3 |
InChI 键 |
RLKULRHZMZNVKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)





![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)


![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)



![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
